Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized using a condensation reaction between a thioamide and an α-haloketone under acidic conditions.
Tetrahydrofuran Moiety Introduction: The tetrahydrofuran ring is introduced through a cyclization reaction involving a dihydrofuran precursor.
Final Coupling: The final step involves coupling the thiazole ring with the tetrahydrofuran moiety using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives:
2,4-Disubstituted Thiazoles: These compounds also exhibit diverse biological activities but may differ in their specific targets and effects.
Thiazolidinones: Known for their anti-inflammatory and analgesic properties, these compounds have a different core structure but share some functional similarities.
Thiazole-Based Drugs: Compounds like Ritonavir and Abafungin are thiazole-based drugs with specific therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O5S |
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Molecular Weight |
312.34 g/mol |
IUPAC Name |
ethyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H16N2O5S/c1-4-19-11(18)8-6-21-12(14-8)15-10(17)7-5-9(16)20-13(7,2)3/h6-7H,4-5H2,1-3H3,(H,14,15,17) |
InChI Key |
JGRVMVMXEPGGMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)OC2(C)C |
Origin of Product |
United States |
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